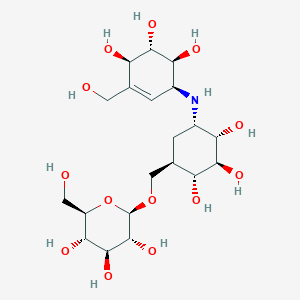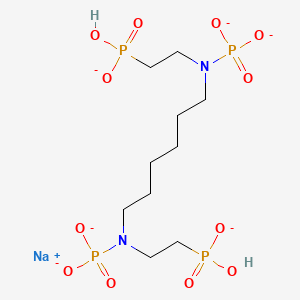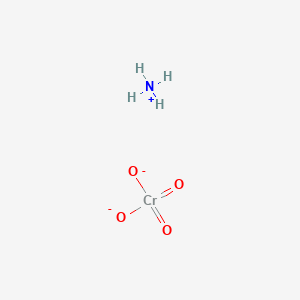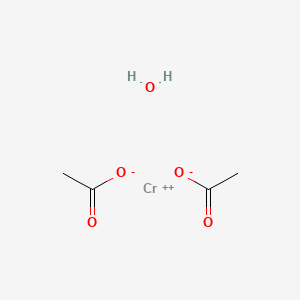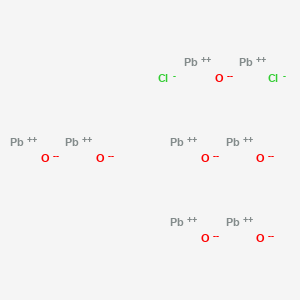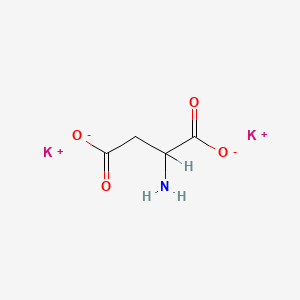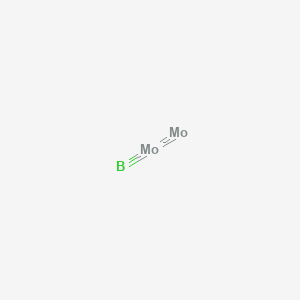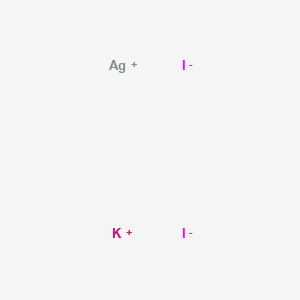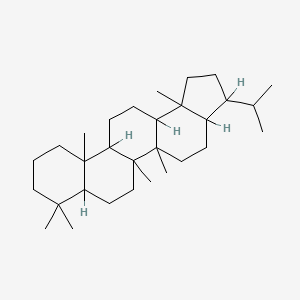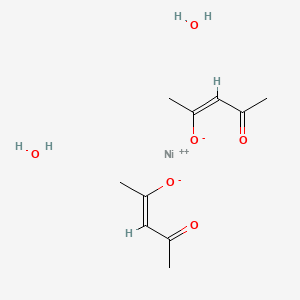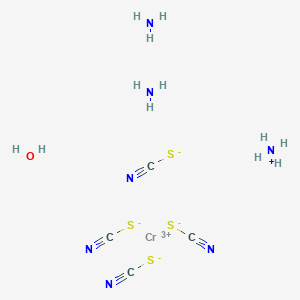
ZINC STANNATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc stannate, generally referred to as zinc tin oxide (ZTO), encompasses both ZnSnO3 and Zn2SnO4 forms, known for their distinctive physical and chemical properties. This material has garnered significant attention due to its high electron mobility, high electrical conductivity, attractive optical properties, and good stability compared to binary oxides. Its applications span solar cells, sensors, lithium battery anodes, nanodevices, and catalysts, driven by the development of ZTO micro/nanostructures with optimized composition, crystalline phase, and morphology (Sun & Liang, 2017).
Synthesis Analysis
ZTO nanostructures can be synthesized via various methods, including the hydrothermal process, which is a low-temperature, environmentally friendly approach. This method allows for the formation of ZTO with specific nanostructures, crucial for enhancing its physical and chemical properties for applications in photocatalysis, solar energy conversion, and sensing technologies (Baruah & Dutta, 2011).
Molecular Structure Analysis
Zn2SnO4 and ZnSnO3 nanoparticles have been synthesized with high yield through a simple hydrothermal reaction, showcasing distinct crystal structures: Zn2SnO4 forms a (111) face-exposed octahedron, while ZnSnO3 adopts a (100) face-exposed hexahedron structure. These structural differences are pivotal for their application in dye-sensitized solar cells, where Zn2SnO4, in particular, demonstrates efficient performance (Miyauchi et al., 2010).
Chemical Reactions and Properties
Chemical co-precipitation techniques have been employed to synthesize Zn2SnO4 powders, exploring the influence of sintering temperatures on their structural, compositional, and electrical properties. The findings elucidate the combined phases of ZnO, SnO2, and Zn2SnO4, revealing oxidized states of Sn and Zn, which are crucial for understanding their chemical behavior and potential applications in electronic devices (Babar et al., 2011).
Physical Properties Analysis
Faceted ZnSnO3 and Zn2SnO4 microcrystals, synthesized through a chemical solution route, demonstrate phase-dependent morphologies and are convertible to hollow structures via acid etching. These morphological characteristics significantly influence their gas sensing performance, highlighting the importance of shape-controlled synthesis for enhanced sensitivity and recovery times in industrial gas detection applications (Ma et al., 2012).
Chemical Properties Analysis
Hydrothermally synthesized Zn2SnO4 nanoparticles exhibit notable photocatalytic and antibacterial activities. Their structural, morphological, and optical properties, such as the inverse spinel cubic structure and a band gap of 3.64 eV, contribute to their effectiveness in degrading organic dyes and combating pathogenic bacterial strains, underscoring the multifunctional capabilities of ZTO nanoparticles (Dinesh et al., 2016).
Applications De Recherche Scientifique
Photocatalysis
- Application : ZTO is used as a photocatalyst for degrading harmful pesticides from groundwater .
- Results : This application has shown promising results in reducing the concentration of harmful pesticides in groundwater .
Gas Sensing
- Application : Porous ZTO nanostructures are ideal for gas sensing due to their high surface-to-volume ratios .
- Results : ZTO-based sensors have demonstrated high sensitivity and selectivity towards certain gases .
Solar Cells
- Application : ZTO has potential in the field of dye-sensitized solar cells, an economically plausible alternative to conventional solar cells .
- Results : Solar cells using ZTO have shown improved efficiency compared to those using traditional materials .
Lithium-ion Batteries
- Application : ZTO is used as an anode material in lithium-ion batteries .
- Results : Batteries using ZTO anodes have demonstrated improved capacity and lifespan .
Nanodevices
- Application : ZTO micro/nanostructures have been used in the development of various nanodevices .
- Results : ZTO-based nanodevices have shown promising performance in various applications .
Catalysts
- Application : ZTO-based micro/nanostructures have been used as catalysts .
- Results : ZTO-based catalysts have demonstrated high efficiency in various chemical reactions .
Transparent Conductors
- Application : ZTO is used as a transparent conductor in various electronic devices .
- Results : Devices using ZTO as a transparent conductor have shown improved performance and durability .
Lead-free Ferroelectrics
- Application : ZTO is used in the development of lead-free ferroelectrics .
- Results : Lead-free ferroelectric devices using ZTO have shown promising results .
Nonlinear Optical Properties
- Application : ZTO exhibits nonlinear optical properties, making it useful in various optical applications .
- Results : Optical devices using ZTO have shown improved performance .
Chemical Vapor Deposition
- Application : ZTO is used in the development of materials through chemical vapor deposition .
- Results : Materials synthesized using ZTO through chemical vapor deposition have shown promising properties .
High Pressure Reactions
- Application : ZTO is used in high pressure reactions .
- Results : High pressure reactions involving ZTO have been successful, leading to the synthesis of new materials .
Hydrothermal Synthesis
Orientations Futures
The efficient and controllable preparation of Zinc Stannate with specific morphology and grain size is a future direction for Zinc Stannate nanomaterials . Further exploration and understanding of the properties of Zinc Stannate will undoubtedly lead to its broader implementation and contribute to the advancement of next-generation materials and devices .
Propriétés
Numéro CAS |
12027-96-2 |
|---|---|
Nom du produit |
ZINC STANNATE |
Formule moléculaire |
H2O8Sn2Zn |
Poids moléculaire |
432.82108 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



